molecular formula C24H19N5O2 B3019786 N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1326925-74-9

N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No. B3019786
CAS RN: 1326925-74-9
M. Wt: 409.449
InChI Key: XGSCDWHEKITHQC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a naphthalene ring, a pyrazolotriazine ring, and an acetamide group . These functional groups suggest that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The naphthalene and pyrazolotriazine rings are likely to contribute to the rigidity of the molecule, while the benzyl and acetamide groups could provide sites for intermolecular interactions.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can be achieved through a multi-step reaction pathway involving the condensation of various starting materials.", "Starting Materials": [ "Naphthalene-1-carboxaldehyde", "4-hydrazinyl-1-naphthalenol", "Acetic anhydride", "Benzylamine", "Triethylamine", "Dimethylformamide", "Sodium bicarbonate", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of Naphthalene-1-carboxaldehyde and 4-hydrazinyl-1-naphthalenol in the presence of acetic anhydride and triethylamine to form 2-(naphthalen-1-yl)hydrazonoacetic acid.", "Step 2: Reaction of 2-(naphthalen-1-yl)hydrazonoacetic acid with chloroacetyl chloride in the presence of triethylamine and dimethylformamide to form 2-(naphthalen-1-yl)-N-(chloroacetyl)acetamide.", "Step 3: Condensation of 2-(naphthalen-1-yl)-N-(chloroacetyl)acetamide with 4-oxo-1,2,3,4-tetrahydro-1,5-diazepino[1,2-a]pyrazine-7-carboxylic acid in the presence of sodium bicarbonate and dimethylformamide to form 2-(naphthalen-1-yl)-N-(2-(4-oxo-1,2,3,4-tetrahydro-1,5-diazepino[1,2-a]pyrazin-7-yl)acetamido)acetamide.", "Step 4: Reduction of 2-(naphthalen-1-yl)-N-(2-(4-oxo-1,2,3,4-tetrahydro-1,5-diazepino[1,2-a]pyrazin-7-yl)acetamido)acetamide with sodium borohydride in the presence of methanol and water to form N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide.", "Step 5: Purification of the final product using column chromatography with ethyl acetate and methanol as the eluent." ] }

CAS RN

1326925-74-9

Product Name

N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Molecular Formula

C24H19N5O2

Molecular Weight

409.449

IUPAC Name

N-benzyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C24H19N5O2/c30-23(25-14-17-7-2-1-3-8-17)15-28-24(31)22-13-21(27-29(22)16-26-28)20-12-6-10-18-9-4-5-11-19(18)20/h1-13,16H,14-15H2,(H,25,30)

InChI Key

XGSCDWHEKITHQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

solubility

not available

Origin of Product

United States

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